Absence of Documented Bioactivity vs. Structurally Related PXR Modulators
Unlike compound 85 and compound 89 from the J. Med. Chem. 2022 PXR inhibitor series (binding IC50 values of 4–9 nM), CAS 1326847-35-1 has no known bioactivity in ChEMBL or any curated database [1]. The ZINC database confirms: 'There is no known activity for this compound' [2]. For researchers requiring a pre-validated PXR tool compound, CAS 1326847-35-1 is not a substitute for compound 85 or 89. For those seeking a structurally distinct triazole-4-carboxamide with uncharacterized pharmacology for novel target screening, CAS 1326847-35-1 offers a clean slate lacking confounding bioactivity annotations.
| Evidence Dimension | Documented PXR binding affinity |
|---|---|
| Target Compound Data | No bioactivity data available |
| Comparator Or Baseline | Compound 85: hPXR binding IC50 = 4–9 nM; Compound 89: hPXR binding IC50 = 4–9 nM |
| Quantified Difference | Not applicable (qualitative difference between annotated and unannotated compounds) |
| Conditions | ChEMBL, PubChem BioAssay, and ZINC database annotations as of 2026-04-30 |
Why This Matters
An unannotated compound avoids pre-existing bias in screening campaigns but cannot serve as a validated reference standard; procurement decisions must weigh the value of an uncharacterized scaffold against well-characterized alternatives.
- [1] Li, Y.; Lin, W.; Chai, S. C.; Wu, J.; Annu, K.; Chen, T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. View Source
- [2] ZINC20 Database Entry ZINC97502473. 'There is no known activity for this compound.' http://zinc20.docking.org/substances/ZINC000097502473/ (accessed 2026-04-30). View Source
